2-(3-Mercaptopropyl)pentanedioic acid

Descripción general

Descripción

2-(3-Mercaptopropyl)pentanedioic acid, also known as 2-MPPA, is a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCP II) . It has been effective in preclinical models of diseases where excess glutamate release is implicated, including neuropathic pain . It was the first GCP II inhibitor to be administered to humans .

Molecular Structure Analysis

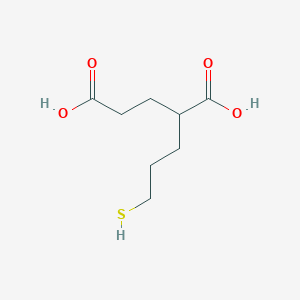

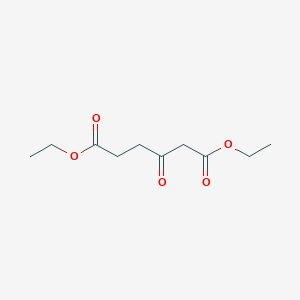

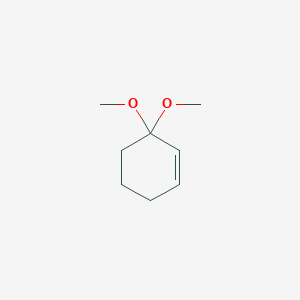

The molecular formula of 2-(3-Mercaptopropyl)pentanedioic acid is C8H14O4S . The exact mass is 206.06128010 g/mol and the monoisotopic mass is also 206.06128010 g/mol . The canonical SMILES representation is C(CC(CCC(=O)O)C(=O)O)CS .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Mercaptopropyl)pentanedioic acid include a molecular weight of 206.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The topological polar surface area is 75.6 Ų .

Aplicaciones Científicas De Investigación

Cancer Therapeutics: PSMA Inhibitors

2-(3-Mercaptopropyl)pentanedioic acid: is a novel inhibitor targeting the Prostate-Specific Membrane Antigen (PSMA), which is a well-known prostate cancer marker . This compound has shown promise in the development of anti-cancer medicines, particularly for prostate cancer treatment. Its structure allows it to bind effectively to the catalytic zinc atom within the PSMA binding site, making it a potential candidate for targeted drug delivery systems .

Neuroprotective Agent

Research has indicated that 2-(3-Mercaptopropyl)pentanedioic acid can mitigate impairments in prepulse inhibition (PPI) following the injection of NMDA receptor antagonists . This suggests its potential application as a neuroprotective agent, possibly offering therapeutic benefits in conditions associated with glutamate excitotoxicity.

Chemotherapy-Induced Neuropathy

In the context of chemotherapy, 2-(3-Mercaptopropyl)pentanedioic acid has been reported to attenuate chemotherapy-induced neuropathy in mice . It was able to prevent and reverse sensory nerve conduction velocity deficits induced by chemotherapeutic agents, suggesting its utility in managing peripheral neuropathy associated with cancer treatment .

Pain Management

The compound’s ability to provide symptomatic pain relief in multiple peripheral neuropathy models positions it as a potential analgesic . Its effects on nerve conduction velocity and its potential to improve histopathological outcomes in neuropathy models underscore its significance in pain management research.

Molecular Imaging

Due to its interaction with PSMA, 2-(3-Mercaptopropyl)pentanedioic acid could be used in molecular imaging . Radiolabeled ligands that target PSMA are crucial for the diagnosis and staging of prostate cancer, and this compound’s specificity makes it a candidate for developing new imaging agents.

Enzyme Inhibition Studies

As a selective inhibitor of Glutamate Carboxypeptidase II (GCPII), this compound is valuable in biochemical studies exploring enzyme function and inhibition . Such research can lead to a better understanding of enzymatic processes and the development of new therapeutic strategies.

Drug Development Research

The compound’s interaction with metalloproteases like PSMA opens avenues for drug development, particularly in designing scaffold structures for inhibitors . Its role in the synthesis of related ligands is crucial for creating more effective and targeted drugs.

Computational Biochemistry

2-(3-Mercaptopropyl)pentanedioic acid: is also important in computational biochemistry for modeling interactions with PSMA and other enzymes . Computational studies involving this compound can lead to the discovery of new inhibitors and the optimization of existing ones.

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) is Glutamate Carboxypeptidase II (GCPII) , also known as Prostate-Specific Membrane Antigen (PSMA) . GCPII is a zinc-dependent metalloprotease that plays a crucial role in the diagnostics and treatment of prostate cancer . It is a transmembrane protein found in the central nervous system and on the surface of prostate epithelial cells .

Mode of Action

2-MPPA acts as an inhibitor of GCPII . It contains a zinc-binding group, similar to glutamate, which interacts with the catalytic zinc atom in the GCPII binding site . This interaction inhibits the activity of GCPII, preventing it from catalyzing the conversion of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate .

Biochemical Pathways

The inhibition of GCPII by 2-MPPA affects the metabolism of NAAG, a neurotransmitter found in high concentrations in mammalian motor neurons . Normally, GCPII catalyzes the conversion of NAAG to NAA and glutamate . By inhibiting this process, 2-MPPA reduces the release of glutamate, which is implicated in various diseases where excess glutamate release is a problem .

Pharmacokinetics

2-MPPA is orally bioavailable and effective in preclinical models of diseases where excess glutamate release is implicated, including neuropathic pain . The relationships between dosing regimen, pharmacokinetics, and analgesia were examined in rats to aid the development of clinical dosing . The analgesic effect of 2-MPPA took at least 8 days of daily dosing to become significant, and the effect outlasted plasma exposure and was maintained for days even after daily dosing was halted .

Result of Action

The inhibition of GCPII by 2-MPPA has been shown to have therapeutic effects in various disease models. For instance, it has been found to be antinociceptive in a rat model of neuropathic pain and protects against motor neuron death in familial amyotrophic lateral sclerosis mice . In addition, it has been shown to suppress cancer growth .

Action Environment

The action of 2-MPPA can be influenced by environmental factors. The delay in the onset of its effects suggests the existence of an indirect, long-lived mechanism of action

Propiedades

IUPAC Name |

2-(3-sulfanylpropyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLNSQHJKVQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)C(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254737-29-6 | |

| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)